2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one
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Overview
Description
2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring, which is known for its aromatic properties due to the presence of sulfur and nitrogen atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one typically involves the reaction of 3-nitrobenzyl bromide with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then cyclized to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one undergoes various types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Reduction: 2-Amino-5-[(3-aminophenyl)methyl]-1,3-thiazol-4-one.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may bind to DNA and interfere with replication processes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-5-[(4-nitrophenyl)methyl]-1,3-thiazol-4-one: Similar structure but with a methyl group at the 4-position.
2-Amino-5-[(2-nitrophenyl)methyl]-1,3-thiazol-4-one: Similar structure but with the nitro group at the 2-position.
Uniqueness
2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c11-10-12-9(14)8(17-10)5-6-2-1-3-7(4-6)13(15)16/h1-4,8H,5H2,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPXWTNWDSTSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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